molecular formula C7H5BrCl2O B12100014 2-Bromo-1,5-dichloro-3-methoxybenzene CAS No. 73931-43-8

2-Bromo-1,5-dichloro-3-methoxybenzene

Cat. No.: B12100014
CAS No.: 73931-43-8
M. Wt: 255.92 g/mol
InChI Key: LCHJNNXHVDDVAT-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dichloro-3-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrCl2O and its molecular weight is 255.92 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73931-43-8

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

2-bromo-1,5-dichloro-3-methoxybenzene

InChI

InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3

InChI Key

LCHJNNXHVDDVAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)Br

Origin of Product

United States

Significance of Aromatic Compounds with Multiple Halogen and Methoxy Substituents in Chemical Research

Aromatic compounds that feature multiple halogen atoms and a methoxy (B1213986) group are significant scaffolds in modern chemical research. The methoxy group, a potent electron-donating group, and the electron-withdrawing halogen substituents create a unique electronic and steric profile on the benzene (B151609) ring. This intricate balance of electronic effects is crucial for directing the course of further chemical reactions, enabling chemists to achieve high regioselectivity in the synthesis of complex molecules. These polysubstituted benzenes are frequently employed as versatile building blocks and key intermediates in the production of high-value chemicals, including pharmaceuticals, agrochemicals, and advanced materials.

The strategic placement of different halogens (e.g., bromine and chlorine) on the ring allows for selective, sequential reactions, such as transition-metal-catalyzed cross-couplings. This differential reactivity is a powerful tool for constructing elaborate molecular architectures. Furthermore, the brominated methoxyphenyl moiety is a structural motif found in various natural alkaloids that exhibit a range of biological properties, including antibacterial, antifungal, and antitumor activities. scielo.br Research has indicated that the specific pattern of bromination on the methoxyphenyl unit can be critical to its biological function, underscoring the importance of synthesizing precisely substituted isomers. scielo.br

Overview of Research Trajectories for Complex Aryl Ethers

The field of complex aryl ethers, a class that includes polyhalogenated methoxybenzenes, has evolved significantly over the years. Initial research efforts were concentrated on establishing fundamental synthetic routes, such as the Williamson ether synthesis, and understanding the basic reactivity of these compounds. However, these traditional methods often face limitations regarding substrate scope and reaction conditions.

Contemporary research has shifted towards the development of more efficient and atom-economical synthetic strategies. nih.gov Methodologies like transition-metal-catalyzed C-H alkoxylation and aryloxylation have gained prominence as they avoid the need for pre-functionalized substrates, reducing waste and synthetic steps. nih.gov Another major trajectory involves the application of these complex ethers as platforms for diversification. The focus is on leveraging the distinct reactivity of each substituent to build molecular complexity in a controlled manner. Recent advancements also include a push towards more environmentally sustainable practices, such as the use of greener solvents like anisole (B1667542) in both the synthesis and processing of derivative materials, aiming to reduce the environmental impact of chemical production. mdpi.com

Contextualization of 2 Bromo 1,5 Dichloro 3 Methoxybenzene Within Substituted Benzene Chemistry

Strategies for Regioselective Halogenation of Methoxy-Substituted Benzene Rings

The methoxy (B1213986) group (-OCH3) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate electron density to the benzene ring through resonance. nih.govbyjus.com This directing effect is fundamental to the regioselective halogenation of methoxy-substituted benzenes. However, the presence of multiple halogen substituents can influence the position of subsequent halogenation steps.

Electrophilic Aromatic Halogenation under Controlled Conditions

Electrophilic aromatic halogenation is a cornerstone of arene functionalization. masterorganicchemistry.com For methoxy-substituted benzenes, this reaction typically proceeds without the need for a strong Lewis acid catalyst, as the methoxy group sufficiently activates the ring towards electrophilic attack. wikipedia.orgpearson.com The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity.

For instance, the bromination of anisole (B1667542) with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly para-selective, yielding exclusively 1-bromo-4-methoxybenzene. nih.gov This high selectivity is attributed to both electronic and steric factors, with the para position being electronically favored and less sterically hindered than the ortho positions. nih.gov Computational studies have supported these experimental findings, showing that the arenium ion intermediate leading to the para-substituted product is lower in energy. nih.gov

In cases where the para-position is blocked, bromination will occur at the ortho position. nih.gov The control of reaction temperature can also be a tool for enhancing selectivity, with lower temperatures generally favoring the formation of the para-isomer. nih.gov The halogenation of benzene and its derivatives can be achieved using various reagents and catalysts, as summarized in the table below. libretexts.orgstudymind.co.uklibretexts.org

ReactionReagents and ConditionsKey Features
ChlorinationCl₂, AlCl₃ or FeCl₃Requires a Lewis acid catalyst to activate the chlorine molecule. masterorganicchemistry.comlibretexts.org
BrominationBr₂, FeBr₃Similar to chlorination, requires a Lewis acid catalyst. libretexts.orgstudymind.co.uk
IodinationI₂, oxidizing agent (e.g., HNO₃, HIO₃)Requires an oxidizing agent to generate a more potent electrophilic iodine species. masterorganicchemistry.comwikipedia.org

Directed Ortho-Functionalization and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatics, including those bearing a methoxy group. This approach relies on the ability of a directing group, such as the methoxy group, to coordinate with an organometallic reagent (typically an alkyllithium) and direct deprotonation to the adjacent ortho position. The resulting ortho-lithiated species can then be trapped with an electrophilic halogen source (e.g., Br₂, I₂, C₂Cl₆) to introduce a halogen atom with high regioselectivity.

While the methoxy group is a classical directing group for DoM, its directing ability is weaker than other functional groups like amides or sulfonamides. However, under appropriate conditions, it can be effectively utilized for the ortho-halogenation of anisole derivatives. This method offers a complementary approach to electrophilic aromatic substitution, particularly when direct halogenation at the ortho position is desired.

Halogenation via Organoboron Intermediates

The use of organoboron compounds, such as arylboronic acids and their esters, provides a versatile and highly regioselective method for the introduction of halogens onto an aromatic ring. nih.govresearchgate.netorganic-chemistry.orgnih.gov This approach typically involves a two-step sequence: the initial conversion of an aryl halide or triflate to an arylboronic acid or ester via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling), followed by a halodeboronation reaction.

Halodeboronation can be achieved using various electrophilic halogen sources. For example, arylboronic acids can be converted to aryl chlorides, bromides, and iodides using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), respectively. nih.gov Copper salts can facilitate these transformations, particularly for the less reactive chlorination. nih.gov Recent developments have also focused on metal-free conditions, enhancing the environmental compatibility of these methods. nih.gov The ipso-substitution of the boronic acid group ensures that the halogen is introduced at the precise location of the original boron substituent, offering excellent control over the regiochemistry. nih.govacs.org

Formation of the Methoxy Group in Halogenated Aromatic Systems

The introduction of a methoxy group onto a polyhalogenated aromatic ring is another key step in the synthesis of compounds like this compound. This can be accomplished through several synthetic strategies, primarily involving the formation of an ether bond.

Etherification Reactions for Aryl Methyl Ethers

The Williamson ether synthesis and related etherification reactions are widely used for the preparation of aryl methyl ethers. organic-chemistry.orgorganic-chemistry.org The classical Williamson synthesis involves the reaction of a sodium phenoxide with a methylating agent, such as methyl iodide or dimethyl sulfate. In the context of polyhalogenated systems, this would entail the synthesis of the corresponding polyhalogenated phenol (B47542) as a precursor. google.com

Alternatively, modern cross-coupling methodologies have emerged as powerful tools for the synthesis of aryl ethers. Palladium-catalyzed cross-coupling reactions between aryl halides and methanol, in the presence of a suitable base and ligand, can directly form the aryl methyl ether linkage. nih.gov These methods often proceed under mild conditions and exhibit broad substrate scope, tolerating a variety of functional groups on the aromatic ring. nih.govfrontiersin.org Copper-catalyzed methods have also been developed for the coupling of aryl halides with alcohols. organic-chemistry.org

Selected Methods for Aryl Methyl Ether Synthesis
MethodReactantsCatalyst/ReagentKey Features
Williamson Ether SynthesisPhenol, Methylating Agent (e.g., CH₃I)Base (e.g., NaH, K₂CO₃)Classical and widely used method. organic-chemistry.org
Pd-catalyzed Cross-CouplingAryl Halide, MethanolPalladium catalyst, Ligand, BaseMild reaction conditions and broad substrate scope. nih.gov
Cu-catalyzed Cross-CouplingAryl Halide, AlcoholCopper catalyst, Ligand, BaseAn alternative to palladium-based systems. organic-chemistry.org
Mitsunobu ReactionPhenol, AlcoholDEAD, PPh₃Effective for sterically hindered substrates. organic-chemistry.org

Nucleophilic Aromatic Substitution in Activated Halobenzene Precursors

Nucleophilic aromatic substitution (SNAr) provides another route to aryl methyl ethers, particularly when the aromatic ring is activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group (a halogen). stackexchange.comlibretexts.orgmasterorganicchemistry.comlumenlearning.comlibretexts.org In this reaction, a nucleophile, such as sodium methoxide, attacks the electron-deficient aromatic ring, displacing the halide ion through an addition-elimination mechanism that proceeds via a Meisenheimer complex intermediate. libretexts.orglumenlearning.com

For a polyhalogenated benzene ring to undergo SNAr with methoxide, the ring must be sufficiently activated. While halogens are deactivating groups, they are also ortho-, para-directing. The cumulative electron-withdrawing effect of multiple halogens can render the ring susceptible to nucleophilic attack, although typically harsh conditions (high temperature and pressure) may be required if additional strong activating groups like a nitro group are not present. stackexchange.com The regioselectivity of the substitution is dictated by the positions of the activating groups.

Sequential Multi-Step Synthesis Design for Polysubstituted Benzene Derivatives

The synthesis of complex molecules like polysubstituted benzenes is a significant challenge in organic chemistry that demands a deep understanding of reaction mechanisms and substituent effects. pressbooks.pub The successful construction of a target molecule hinges on the ability to devise a multi-step synthesis where the order of reactions is critical. libretexts.org The directing effects of the substituents already present on the aromatic ring heavily influence the position of newly introduced groups. Therefore, planning a synthetic route, often by working backward from the target molecule (retrosynthesis), is essential for success. pressbooks.publibretexts.org This analytical approach allows chemists to determine the optimal sequence for introducing different functional groups to achieve the desired substitution pattern. libretexts.orgyoutube.com

Rational Design of Synthetic Pathways for Halogenated Anisoles

The synthesis of halogenated anisoles, such as this compound, exemplifies the need for rational design. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while halogen atoms are ortho-, para-directing deactivators. This interplay of directing effects must be carefully managed.

A common strategy for synthesizing this compound involves the electrophilic bromination of a pre-existing dichlorinated anisole. The synthesis can commence with 1,5-dichloro-3-methoxybenzene, which is then treated with bromine in the presence of a catalyst like iron(III) bromide. smolecule.com

Alternative pathways for related meta-substituted bromoanisoles often start from differently substituted precursors. For instance, 3-bromoanisole (B1666278) can be prepared from 3-bromophenol (B21344) via methylation. sciencemadness.org Another approach involves the nucleophilic aromatic substitution of the nitro group in 3-substituted nitrobenzenes with sodium methoxide, facilitated by a phase-transfer catalyst, to yield 3-substituted anisoles. researchgate.net The synthesis of polysubstituted benzene derivatives can also be achieved through multi-component reactions, such as the Diels-Alder reaction, which can efficiently construct complex benzene rings in a single step. researchgate.net

Optimization of Reaction Conditions for Ortho- and Meta-Substituted Aryl Halides

The reactivity of aryl halides in substitution and coupling reactions is significantly affected by the position of the substituents. For ortho-substituted aryl halides, steric hindrance can play a major role, often slowing down the rate of reactions like oxidative addition to a metal catalyst. researchgate.net In contrast, for meta-substituted aryl halides, electronic effects are generally more dominant. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for functionalizing aryl halides. nih.gov However, achieving high yields and selectivity, especially with polyhalogenated substrates, requires careful optimization of reaction conditions. This includes the choice of catalyst, ligand, base, solvent, and temperature. nih.govthieme-connect.de For example, in the palladium-catalyzed methoxylation of aryl halides, the choice of ligand is crucial for an efficient reaction. nih.gov

The site-selectivity in cross-coupling reactions of polyhalogenated arenes, where multiple identical halogens are present, is a formidable challenge due to the similar reactivities of the C-X bonds. nih.gov Selectivity can often be controlled by leveraging the subtle electronic and steric differences between the halogen positions. For instance, oxidative addition of a palladium catalyst typically occurs preferentially at the most electron-deficient and sterically accessible C-X bond. nih.gov For electron-donating substituents like a methoxy group, meta-substitution can lead to lower activation barriers for amination compared to para-substitution. acs.org Conversely, with electron-withdrawing groups, ortho-substitution generally results in the lowest reaction barriers. acs.org The optimization process may involve screening various ligands, as the electronic and steric properties of the ligand can fine-tune the reactivity and selectivity of the metal catalyst. researchgate.net

Mechanistic Insights into Electrophilic Aromatic Substitution with Multiple Substituents

The synthesis of this compound often involves the electrophilic bromination of 1,5-dichloro-3-methoxybenzene. Understanding the mechanism of this and other electrophilic aromatic substitution (EAS) reactions requires a detailed analysis of the substituent effects on the aromatic ring's reactivity and the regioselectivity of the substitution.

The directing effects of the substituents on the benzene ring play a crucial role in determining the outcome of electrophilic substitution. In the case of 1,5-dichloro-3-methoxybenzene, the starting material for the synthesis of the title compound, the methoxy group and the two chlorine atoms collectively influence the position of the incoming electrophile (in this case, Br+).

Activating and Deactivating Effects: The methoxy group is a powerful activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. bris.ac.uk This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. youtube.com In contrast, halogens are deactivating groups. Their high electronegativity withdraws electron density from the ring inductively, making it less nucleophilic and slowing down the reaction rate. bris.ac.ukrsc.org However, they are also capable of donating a lone pair through resonance, which is why they are ortho-, para-directors. ncrdsip.com

Regioselectivity: When multiple substituents are present, the most activating group generally controls the regioselectivity. numberanalytics.com In 1,5-dichloro-3-methoxybenzene, the methoxy group is the most powerful activating group. Therefore, it directs the incoming electrophile to the positions ortho and para to it. The positions ortho to the methoxy group are at C2 and C6, and the para position is at C4. Since the C4 position is already occupied by a chlorine atom, substitution will be directed to the C2 and C6 positions. Given that the C5 position also has a chlorine atom, the substitution is most likely to occur at the C2 position due to steric hindrance at the C6 position, which is flanked by a chlorine and a methoxy group. This leads to the formation of this compound.

The table below summarizes the directing effects of the substituents on 1,5-dichloro-3-methoxybenzene.

SubstituentPositionActivating/DeactivatingDirecting Effect
Methoxy (-OCH3)C3Strongly ActivatingOrtho, Para
Chlorine (-Cl)C1DeactivatingOrtho, Para
Chlorine (-Cl)C5DeactivatingOrtho, Para

The halogenation of aromatic compounds proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduwikipedia.org The first step, the attack of the electrophile on the aromatic ring, is the rate-determining step. youtube.com

In the bromination of 1,5-dichloro-3-methoxybenzene, the bromine molecule is first polarized by a Lewis acid catalyst, such as FeBr3, to generate a more potent electrophile, Br+. libretexts.orgyoutube.com The π electrons of the benzene ring then attack the electrophilic bromine, forming a C-Br bond and the arenium ion. The stability of this intermediate is crucial for the reaction to proceed. The positive charge in the arenium ion is delocalized across the ring through resonance.

Computational studies on similar systems, such as the chlorination of anisole, suggest that in the absence of a strong Lewis acid catalyst, the reaction may proceed through a concerted mechanism with a single transition state rather than a distinct arenium ion intermediate. youtube.com However, under typical industrial synthesis conditions for this compound, a Lewis acid is employed, favoring the stepwise mechanism.

The transition state for the rate-determining step resembles the structure of the arenium ion. The energy of this transition state is lowered by the electron-donating methoxy group, which can directly stabilize the positive charge through resonance when the attack is at the ortho or para position. This is why the methoxy group is an activating and ortho-, para-directing group. The electron-withdrawing chlorine atoms, on the other hand, destabilize the arenium ion and the transition state leading to it, thus deactivating the ring.

Mechanisms of Nucleophilic Aromatic Substitution Involving Aryl Halides Bearing Methoxy Groups

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under normal conditions. However, under specific conditions, such as the presence of strong electron-withdrawing groups or the use of very strong nucleophiles, nucleophilic aromatic substitution (SNAr) can occur. lumenlearning.comlibretexts.org

The most common mechanism for SNAr is the addition-elimination pathway. libretexts.orgyoutube.com This mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, typically nitro groups, at positions ortho and/or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. bris.ac.uklibretexts.orgnih.gov

In this compound, the chlorine and bromine atoms are not strong enough electron-withdrawing groups to significantly activate the ring for this type of reaction under mild conditions. The methoxy group, being an electron-donating group, further disfavors the formation of a negatively charged Meisenheimer complex. bris.ac.uk Therefore, the addition-elimination mechanism is unlikely to be a major pathway for nucleophilic substitution on this compound unless very harsh conditions or a very strong nucleophile is used.

The reaction proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate where the aromaticity is temporarily lost. This intermediate is a resonance-stabilized carbanion (the Meisenheimer complex).

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The first step is typically the rate-determining step as it involves the disruption of the stable aromatic system. masterorganicchemistry.com

An alternative mechanism for nucleophilic aromatic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. ncrdsip.comyoutube.compearson.com This pathway typically requires a very strong base, such as sodium amide (NaNH2), and high temperatures. youtube.com

The mechanism involves two main steps:

Elimination: The strong base abstracts a proton from the position ortho to a halogen atom. This is followed by the elimination of the halide ion, leading to the formation of a benzyne intermediate, which contains a formal triple bond within the benzene ring. masterorganicchemistry.comyoutube.comyoutube.com

Addition: The nucleophile then adds to one of the carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the final substitution product.

For this compound, the formation of a benzyne intermediate would require the abstraction of a proton from either the C2 or C4 position (ortho to the chlorine at C3) or the C6 position (ortho to the chlorine at C5). Given the presence of multiple halogens, the acidity of the ring protons is increased, which could facilitate benzyne formation under strongly basic conditions. A notable feature of the benzyne mechanism is that it can lead to the formation of a mixture of products, where the incoming nucleophile can attach to the carbon that originally bore the leaving group or to the adjacent carbon. youtube.com

Radical Pathways in Halogenation and Ether Formation

While electrophilic substitution is the most common pathway for aromatic halogenation, radical mechanisms can also occur, particularly under specific conditions such as the presence of UV light or radical initiators. numberanalytics.comwikipedia.org

Free-radical halogenation proceeds via a chain reaction mechanism involving three steps: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the homolytic cleavage of a halogen molecule (e.g., Br2) by heat or UV light to generate two halogen radicals (2 Br•). wikipedia.org

Propagation: A halogen radical abstracts a hydrogen atom from the aromatic ring to form HBr and an aryl radical. The aryl radical then reacts with another molecule of the halogen to form the halogenated product and another halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

While radical halogenation is more typical for alkanes, it can occur on the alkyl side chains of aromatic compounds. youtube.com For direct aromatic halogenation, radical mechanisms are less common than electrophilic mechanisms but can be induced. Some studies have shown that aromatic halogenation can proceed through a radical cation mechanism, especially in specific solvents. rsc.org

Homolytic aromatic substitution (HAS) is another radical pathway where a radical species adds to an aromatic ring. researchgate.net This can be a route to forming new C-C or C-heteroatom bonds. In the context of this compound, radical pathways are not the primary route for its synthesis but could be involved in side reactions or decomposition under certain conditions, such as high temperatures or exposure to UV radiation. The formation of the ether linkage in the parent molecule, 3,5-dichloroanisole, typically occurs via a nucleophilic substitution (Williamson ether synthesis) on the corresponding phenol and is not a radical process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. For polyhalogenated aromatic compounds like 2-Bromo-1,5-dichloro-3-methoxybenzene, NMR provides critical data for confirming the identity and purity of the compound.

The ¹H NMR spectrum of a substituted anisole (B1667542) is characterized by signals from the methoxy (B1213986) group protons and the aromatic protons. In multi-halogenated anisoles, the chemical shifts of the aromatic protons are influenced by the electronic effects (both inductive and resonance) of the halogen and methoxy substituents. psu.edu Halogens typically exert a deshielding effect, shifting the signals of nearby protons downfield. The degree of this shift is dependent on the specific halogen and its position relative to the proton. nih.gov

For this compound, the methoxy protons would be expected to appear as a singlet, typically in the range of 3.8-4.0 ppm. The two aromatic protons would exhibit chemical shifts influenced by the surrounding bromo, chloro, and methoxy groups. Predicting the exact chemical shifts would require either experimental data or high-level computational modeling. The coupling patterns between these protons would provide definitive information about their relative positions on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
OCH₃ 3.90 s (Singlet)
Ar-H 7.0 - 7.5 d (Doublet)
Ar-H 7.0 - 7.5 d (Doublet)

Note: This table is predictive and actual values may vary.

¹³C NMR spectroscopy is an invaluable tool for distinguishing between positional isomers of substituted benzenes. nih.gov Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is highly sensitive to the electronic environment created by the substituents. The carbon atom directly attached to the oxygen of the methoxy group typically resonates in the downfield region of the aromatic carbons. Carbons bearing halogen atoms are also significantly shifted.

In the case of this compound, one would expect to observe signals for six distinct aromatic carbons and one methoxy carbon. The specific chemical shifts of the halogenated carbons can be used to differentiate it from other isomers, such as 1-bromo-3,5-dichloro-2-methoxybenzene or 2-bromo-1,3-dichloro-5-methoxybenzene (B1528362). nih.govuni.lu

Table 2: Representative ¹³C NMR Chemical Shifts for Halogenated Anisoles

Carbon Position Anisole chemicalbook.com 1-Bromo-2,3-dichlorobenzene chemicalbook.com
C1 159.9 123.5 (C-Br)
C2 114.1 133.5 (C-Cl)
C3 129.5 131.0 (C-Cl)
C4 120.8 128.0
C5 129.5 130.5
C6 114.1 127.8
OCH₃ 54.8 -

Note: This table provides reference data for related structures to infer potential shifts in the target molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity within a molecule. mdpi.comlibretexts.org A COSY spectrum reveals correlations between coupled protons, which would definitively show the relationship between the two aromatic protons in this compound.

Deuterium (B1214612) (²H) NMR spectroscopy, while less common than ¹H or ¹³C NMR, can be employed to determine the natural isotopic abundance of deuterium at specific sites within a molecule. nih.govwiley.com In the context of polyhalogenated compounds, variations in the natural abundance of stable isotopes can sometimes be used to trace the origin or synthetic pathway of a compound. nih.gov ²H NMR can quantify the abundance of ²H isotopomers, which may differ between batches of a compound produced by different methods or from different starting materials. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation. ruc.dkorgchemboulder.com The fragmentation of haloanisoles follows predictable pathways. A common initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation. Another characteristic fragmentation is the loss of a formyl radical (•CHO) or carbon monoxide (CO) from the molecular ion.

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence and number of halogen atoms in the molecule. The fragmentation pattern would likely involve the loss of a methyl radical, followed by the sequential loss of chlorine and bromine atoms or molecules like HCl. libretexts.org

Table 3: Potential EI-MS Fragments for this compound

Fragment Description
[M]⁺• Molecular ion
[M - CH₃]⁺ Loss of a methyl radical
[M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide
[M - Cl]⁺ Loss of a chlorine atom
[M - Br]⁺ Loss of a bromine atom

Note: The relative abundances of these fragments would depend on their stability.

Interpretation of Diagnostic Fragment Ions for Structural Confirmation

Mass spectrometry provides critical information for structural elucidation through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, the this compound molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, characteristic ions. The interpretation of these fragment ions allows for the confirmation of the compound's specific substitution pattern.

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a complex and highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. docbrown.infodocbrown.info This pattern serves as a primary indicator of the presence and number of these atoms in any given ion.

The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. The primary fragmentation pathways would involve the loss of the substituents from the aromatic ring. The loss of a bromine radical is a common pathway for bromo-aromatic compounds, as is the loss of a chlorine radical. docbrown.infodocbrown.info Additionally, fragmentation of the methoxy group is expected, including the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

A table of predicted diagnostic fragment ions and their structural significance is presented below.

Predicted m/z (for lightest isotopes ⁷⁹Br, ³⁵Cl)Predicted Fragment IonInterpretation
254[C₇H₅⁷⁹Br³⁵Cl₂O]⁺˙Molecular Ion (M⁺˙)
239[C₆H₂⁷⁹Br³⁵Cl₂O]⁺Loss of a methyl radical ([M-CH₃]⁺)
223[C₇H₅³⁵Cl₂O]⁺Loss of a bromine radical ([M-Br]⁺)
219[C₇H₅⁷⁹Br³⁵ClO]⁺Loss of a chlorine radical ([M-Cl]⁺)
191[C₆H₂⁷⁹Br³⁵Cl]⁺Loss of a chlorine radical and carbon monoxide from [M-Cl]⁺
175[C₇H₅⁷⁹Br³⁵Cl₂]⁺˙Loss of a methoxy group ([M-OCH₃]⁺) - Unlikely

This table is predictive and based on general fragmentation principles. The relative abundances of these ions would depend on their stability.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the elemental composition of a compound by measuring its mass with extremely high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, a task impossible with low-resolution mass spectrometry which provides only the nominal mass. nih.gov

For this compound, the molecular formula is C₇H₅BrCl₂O. nih.gov The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O), is 253.89008 Da. nih.gov

An HRMS measurement would yield a mass value very close to this theoretical value. This high-accuracy measurement effectively eliminates all other possible elemental formulas that might share the same nominal mass of 254 Da. For example, a hypothetical compound with the formula C₁₀H₁₁N₃O₂ClS would also have a nominal mass of 254 Da, but its theoretical exact mass would be 254.04169 Da. The significant difference between this value and 253.89008 Da is easily resolved by HRMS, thus confirming that C₇H₅BrCl₂O is the correct elemental composition. This capability is crucial for confirming the identity of newly synthesized compounds or for analyzing complex mixtures. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Symmetry Analysis

Infrared (IR) Spectroscopic Signatures of Substituted Benzene Rings

Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds and is used to identify the various functional groups within the this compound structure.

The IR spectrum of an aromatic compound can be divided into several characteristic regions:

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹, corresponding to the stretching of the C-H bonds on the aromatic ring. pressbooks.publibretexts.org

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methoxy (–OCH₃) group will appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: A series of two to four bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring itself. pressbooks.publibretexts.org The bands near 1600 cm⁻¹ and 1500 cm⁻¹ are often the most intense. pressbooks.pub

Ether C-O Stretching: Aryl-alkyl ethers show a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1275 cm⁻¹ and a symmetric stretching band between 1020 and 1075 cm⁻¹.

C-H Out-of-Plane Bending: The region from 690-900 cm⁻¹ is highly diagnostic of the benzene ring's substitution pattern. libretexts.org For a 1,2,3,5-tetrasubstituted benzene, there is one isolated aromatic hydrogen atom. This arrangement typically gives rise to a strong absorption band in the 860-900 cm⁻¹ range. okstate.edu

Carbon-Halogen Stretching: The vibrations of the C-Cl and C-Br bonds occur in the fingerprint region at lower frequencies. The C-Cl stretching bands are generally found in the 800-600 cm⁻¹ range, while the C-Br stretch, involving a heavier atom, appears at an even lower wavenumber, typically between 600 and 500 cm⁻¹.

A summary of the expected IR absorption bands is provided in the table below.

Wavenumber Range (cm⁻¹)Vibration TypeStructural Moiety
3100-3030C-H StretchAromatic Ring
2960-2850C-H StretchMethoxy Group (-OCH₃)
1600-1450C=C StretchAromatic Ring
1275-1200Asymmetric C-O-C StretchAryl-Alkyl Ether
1075-1020Symmetric C-O-C StretchAryl-Alkyl Ether
900-860C-H Out-of-Plane BendIsolated Aromatic H
800-600C-Cl StretchChloro-Aromatic
600-500C-Br StretchBromo-Aromatic

Raman Spectroscopic Analysis of Polychlorinated Benzene Derivatives

Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For polychlorinated and polybrominated benzenes, Raman spectroscopy provides valuable structural information.

Studies on polychlorinated benzenes have shown that certain vibrational modes are characteristic:

Ring Vibrations: Vibrations involving primarily the carbon skeleton of the benzene ring are relatively stable in position regardless of the substituent. mdpi.com Key peaks include the ring breathing mode (around 1000 cm⁻¹) and C=C stretching modes (around 1500-1600 cm⁻¹). mdpi.com

Carbon-Halogen Vibrations: The Raman shifts for vibrations involving substituents are highly dependent on the mass of the substituent atom. mdpi.com For hexachlorobenzene, C-Cl stretching vibrations are observed at lower frequencies, such as the symmetrical stretching mode at 377 cm⁻¹ and an anti-symmetrical stretch at 326 cm⁻¹. mdpi.com Due to the greater mass of bromine compared to chlorine, the C-Br stretching vibrations in this compound are expected at even lower wavenumbers, likely in the 150-300 cm⁻¹ region.

The Raman spectrum of this compound would therefore be expected to show a combination of these features. The presence of multiple, heavy halogen substituents would result in a series of distinct, low-frequency peaks characteristic of the C-Cl and C-Br bonds, confirming the presence of these halogens on the aromatic ring. The substitution pattern reduces the symmetry of the molecule, which may lead to a more complex Raman spectrum compared to a more symmetrical molecule like benzene.

Raman Shift Range (cm⁻¹)Predicted VibrationStructural Moiety
1600-1520C=C Ring StretchAromatic Ring
~1000Ring Breathing ModeAromatic Ring
400-300C-Cl StretchChloro-Aromatic
300-150C-Br StretchBromo-Aromatic

Computational Chemistry and Theoretical Modeling of 2 Bromo 1,5 Dichloro 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For 2-Bromo-1,5-dichloro-3-methoxybenzene, these calculations elucidate the intricate interplay of its various substituents—a bromine atom, two chlorine atoms, and a methoxy (B1213986) group—on the benzene (B151609) ring's electronic environment.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically be initiated by optimizing the molecule's geometry to find its most stable conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The substituents on the benzene ring cause distortions from the ideal hexagonal symmetry of benzene. The C-Br, C-Cl, and C-O bond lengths and the angles between the substituents and the aromatic ring are of particular interest. For instance, DFT calculations on similar halogenated anisoles have been performed at levels of theory such as HF/6-31G* to determine their geometric and electrostatic properties. nih.gov The steric hindrance and electronic effects of the bulky halogen atoms and the methoxy group would lead to specific deviations in the benzene ring's planarity and bond lengths.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative and based on expected trends from computational studies on similar substituted benzenes. Actual values would require specific DFT calculations for this molecule.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-Cl (1) Bond Length ~1.74 Å
C-Cl (5) Bond Length ~1.74 Å
C-O Bond Length ~1.36 Å
C-C-Br Bond Angle ~121°
C-C-Cl (1) Bond Angle ~120°
C-C-Cl (5) Bond Angle ~120°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability of the molecule; a larger gap implies higher stability. researchgate.net

For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing halogens would lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap would depend on the relative strengths of these opposing influences. Computational studies on substituted benzenes have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. researchgate.net The spatial distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be localized more on the methoxy-substituted part of the ring, while the LUMO might be distributed more towards the halogen-substituted positions.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table is illustrative and based on general trends. Actual values are dependent on the level of theory and basis set used in the calculation.

Orbital Predicted Energy (eV)
HOMO -8.5 to -9.5
LUMO -1.0 to -2.0

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.

NMR Chemical Shifts: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound with a high degree of accuracy. rsc.orgnih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing halogens would cause a downfield shift (higher ppm) for the adjacent carbon and hydrogen atoms, while the electron-donating methoxy group would cause an upfield shift (lower ppm) for the ortho and para positions relative to it. Studies on substituted benzenes have shown that substituent effects on 13C NMR chemical shifts are complex and involve both σ and π orbital contributions. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of bonds. dtic.mil For this compound, characteristic vibrational frequencies would be associated with the C-H, C-C, C-O, C-Cl, and C-Br bonds. The calculated frequencies, when scaled by an appropriate factor, can be compared with experimental IR and Raman spectra to confirm the molecular structure.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govoup.com These models rely on numerical descriptors that quantify various aspects of the molecular structure.

To build a QSAR or QSPR model for a series of compounds including this compound, a variety of descriptors can be employed:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule (its graph). They encode information about the size, shape, and branching of the molecule. Examples include connectivity indices and Wiener indices. frontiersin.org

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular volume, surface area, and moments of inertia.

Quantum Chemical Descriptors: These are obtained from quantum chemical calculations and provide detailed information about the electronic properties of the molecule. researchgate.netnih.gov For this compound, important quantum chemical descriptors would include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov Studies on halogenated aromatic compounds have successfully used such descriptors to model properties like toxicity and environmental fate. nih.govoup.com

Computational models can quantify these substituent effects. For instance, studies on the electrophilic bromination of anisole (B1667542) (methoxybenzene) using DFT have provided detailed insights into the reaction mechanism and the directing effects of the methoxy group. rsc.org Similarly, investigations into halonitrobenzenes have explored the electronic interactions between halogen and nitro groups. nih.gov For this compound, a computational model would need to account for the additive and potentially synergistic or antagonistic interactions between the one electron-donating group and the three electron-withdrawing groups to accurately predict its reactivity and properties.

Advanced Computational Approaches for Reaction Dynamics and Mechanism Elucidation

The elucidation of reaction mechanisms and the dynamics of chemical transformations for complex molecules like 2-bromo-1,3-dichloro-5-methoxybenzene (B1528362) heavily relies on advanced computational methods. These approaches allow researchers to model molecular behavior at an atomistic level, providing insights that are often inaccessible through experimental means alone. Methodologies such as combined Quantum Mechanics/Molecular Mechanics (QM/MM), Ab Initio Molecular Dynamics (AIMD), and Transition State Theory (TST) are pivotal in this regard.

QM/MM methods offer a powerful tool for studying reactions in large systems, such as in solution or enzymatic environments. In this approach, the region of the molecule where the reaction occurs (the QM region, e.g., the aromatic ring and its substituents) is treated with a high level of quantum mechanical theory, while the surrounding environment (the MM region, e.g., solvent molecules) is described using classical molecular mechanics force fields. This hybrid approach provides a balance between computational accuracy and cost.

For a molecule like 2-bromo-1,3-dichloro-5-methoxybenzene, QM/MM simulations can be employed to study its reactivity in different solvents. For instance, the mechanism of a nucleophilic aromatic substitution reaction could be investigated. The choice of the QM method is crucial and can range from Density Functional Theory (DFT) to more accurate but computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. The table below illustrates a hypothetical comparison of activation energies for a reaction step calculated with different QM/MM setups.

QM MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
B3LYP6-31G(d)TIP3P Water25.8
B3LYP6-311+G(d,p)TIP3P Water24.2
MP26-311+G(d,p)TIP3P Water27.5
B3LYP6-311+G(d,p)DMSO (Implicit)22.1

This table is illustrative and provides hypothetical data to demonstrate the output of QM/MM studies.

AIMD simulations provide a way to study the time evolution of a molecular system by calculating the forces on the atoms from first principles (ab initio quantum mechanics) at each time step of a molecular dynamics simulation. rsc.org This method is particularly useful for exploring reaction pathways, identifying short-lived intermediates, and understanding the role of molecular motion in chemical reactions without the need for a predefined reaction coordinate.

An AIMD simulation of 2-bromo-1,3-dichloro-5-methoxybenzene could reveal, for example, the dynamics of its interaction with a reactive species or its behavior upon photoexcitation. nih.gov For instance, by simulating the molecule in an aqueous environment, one could observe the spontaneous formation and breaking of hydrogen bonds between the methoxy group and water molecules, and how this might influence the reactivity of the aromatic ring. unl.edu

Key Findings from a Hypothetical AIMD Study:

Simulation ParameterValue/Observation
SystemOne molecule of 2-bromo-1,3-dichloro-5-methoxybenzene in a box of 256 water molecules.
Simulation Time50 ps
Key Observation 1The methoxy group exhibits significant rotational freedom, influencing the local solvent structure.
Key Observation 2Transient interactions between the chlorine and bromine atoms and the hydrogen atoms of water are observed.
Key Observation 3No spontaneous dissociation of the C-Br or C-Cl bonds was observed at room temperature within the simulation timescale.

This table is illustrative and provides hypothetical data to demonstrate the output of AIMD studies.

Transition State Theory is a cornerstone for calculating the rates of chemical reactions. It involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, and then calculating the rate constant based on the energy difference between the reactants and the transition state.

For 2-bromo-1,3-dichloro-5-methoxybenzene, TST calculations can be used to predict the regioselectivity of reactions such as electrophilic or nucleophilic aromatic substitution. By calculating the activation energies for substitution at different positions on the aromatic ring, one can determine the most likely reaction pathway. These calculations are typically performed using DFT methods, often in conjunction with implicit solvent models to account for solvent effects.

The outcomes of such studies are crucial for understanding and predicting the chemical behavior of polysubstituted aromatic compounds and for designing synthetic routes to new materials. acs.org

Advanced Synthetic Transformations and Chemical Utility

Cross-Coupling Reactions Involving the Aryl Halide Functionalities

The presence of both bromine and chlorine atoms on the aromatic ring allows for chemoselective cross-coupling reactions. In palladium-catalyzed processes, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds due to its lower bond dissociation energy. This reactivity difference enables the selective functionalization at the C-2 position.

Palladium-catalyzed reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, with reactions like the Suzuki, Heck, and Sonogashira couplings being particularly prominent. researchgate.net For 2-bromo-1,5-dichloro-3-methoxybenzene, these reactions are expected to proceed with high selectivity at the C-Br bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, typically a boronic acid or its ester, to form biaryl compounds. core.ac.ukcommonorganicchemistry.com The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netwipo.int The selective coupling at the C-Br bond of this compound with various arylboronic acids would yield 2-aryl-1,5-dichloro-3-methoxybenzene derivatives, leaving the chloro-substituents available for subsequent, more forcing coupling conditions if desired. chemistrysteps.com

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions
Coupling PartnerCatalyst/Base System (Typical)Expected Product
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃1,5-Dichloro-3-methoxy-2-phenylbenzene
4-Methoxyphenylboronic acidPdCl₂(dppf) / K₂CO₃1,5-Dichloro-3-methoxy-2-(4-methoxyphenyl)benzene
Thiophene-2-boronic acidPd(OAc)₂ / SPhos / K₃PO₄1,5-Dichloro-3-methoxy-2-(thiophen-2-yl)benzene

Mizoroki-Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netreddit.com This reaction is typically catalyzed by palladium complexes and requires a base. nih.govlibretexts.org For this compound, reaction with various alkenes like styrene (B11656) or acrylates would selectively yield 2-alkenyl-1,5-dichloro-3-methoxybenzene derivatives, generally with a high degree of trans selectivity. researchgate.net

Table 2: Representative Palladium-Catalyzed Heck Reactions
Alkene PartnerCatalyst/Base System (Typical)Expected Product
StyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃N(E)-1,5-Dichloro-3-methoxy-2-styrylbenzene
Ethyl acrylatePdCl₂(PPh₃)₂ / K₂CO₃(E)-Ethyl 3-(2,6-dichloro-4-methoxyphenyl)acrylate
1-OctenePd(dba)₂ / PCy₃ / Cs₂CO₃(E)-1,5-Dichloro-3-methoxy-2-(oct-1-en-1-yl)benzene

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. evitachem.combldpharm.comgvsu.edu The reaction is highly valuable for the synthesis of arylalkynes. For sterically hindered or electron-rich aryl bromides, which can be challenging substrates, modern copper-free conditions with specialized catalysts have been developed. nih.gov Coupling of this compound with terminal alkynes would selectively produce 2-alkynyl-1,5-dichloro-3-methoxybenzene derivatives.

The Ullmann condensation is a classic copper-catalyzed reaction that forms aryl ethers, thioethers, or amines from aryl halides. chemicalbook.com While modern palladium-catalyzed methods are often preferred, the Ullmann reaction remains relevant, especially for certain substrates. It typically requires high temperatures and stoichiometric amounts of copper, though catalytic versions have been developed. In the context of this compound, an Ullmann etherification with a phenol (B47542) would be expected to occur at the more reactive C-Br bond to yield a diaryl ether, a structural motif found in many natural products and pharmaceuticals. Studies on the Ullmann coupling of the related compound 1-bromo-4-methoxybenzene on a copper surface show the formation of an organometallic intermediate prior to the final product. chemicalbook.com

Table 3: Representative Copper-Catalyzed Ullmann Etherification
NucleophileCatalyst/Base System (Typical)Expected Product
PhenolCuI / K₂CO₃ / NMP, high temp.1,5-Dichloro-3-methoxy-2-phenoxybenzene
4-CresolCu₂O / Cs₂CO₃ / DMF, high temp.1,5-Dichloro-3-methoxy-2-(p-tolyloxy)benzene

Derivatization and Further Functionalization of the Methoxy (B1213986) Group

The methoxy group offers another site for synthetic manipulation, primarily through its cleavage to a phenol. This transformation is crucial as it unmasks a highly versatile functional group.

The cleavage of aryl methyl ethers is a common and important transformation in organic synthesis. The resulting phenol can then participate in a wide range of reactions, including esterification, etherification, or electrophilic aromatic substitution. For a polyhalogenated substrate like this compound, the choice of demethylating agent is critical to avoid unwanted side reactions with the halogen substituents.

Several reagents are effective for this purpose. Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for cleaving ethers under relatively mild conditions, typically in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. core.ac.ukcommonorganicchemistry.comnih.govchemicalbook.com It is highly effective for demethylating halogenated anisoles. mdpi.comgoogle.com Strong protic acids like hydrobromic acid (HBr) can also be used, though they often require harsher conditions and elevated temperatures. commonorganicchemistry.comresearchgate.netevitachem.com Other methods include using molten pyridinium (B92312) hydrochloride or a combination of aluminum chloride and sodium iodide, which can be useful alternatives when BBr₃ is not suitable. nih.gov The successful demethylation of this substrate would yield 2-bromo-3,5-dichlorophenol, a valuable intermediate for further functionalization.

Beyond cleavage, direct reactions at the methoxy oxygen of an aryl ether are not common. The primary and most synthetically useful reaction involving this group is its complete removal via demethylation to the corresponding phenol, as described in the previous section. This O-demethylation is a key strategic step, as it converts a relatively inert ether into a reactive hydroxyl group, which dramatically expands the synthetic possibilities of the molecule. The phenol can act as a nucleophile in ether and ester synthesis or direct further electrophilic substitution on the aromatic ring.

Strategic Use of this compound as a Building Block in Complex Organic Synthesis

While specific multi-step total syntheses originating from this compound are not widely documented in readily available literature, its structure makes it an intrinsically valuable building block for constructing highly substituted aromatic compounds. Its utility stems from the potential for sequential, site-selective functionalization.

The significant difference in reactivity between the bromo and chloro substituents under palladium catalysis allows for a modular synthetic approach. A synthetic sequence could begin with a C-C or C-N bond formation at the C-2 position via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling. This step leaves the two C-Cl bonds untouched for potential future transformations under more forcing conditions.

Following the initial coupling, the methoxy group can be cleaved to unveil a phenol. This phenol provides a new reactive handle for etherification, esterification, or for directing subsequent electrophilic substitution reactions. The resulting 2-substituted-3,5-dichlorophenol is a highly functionalized scaffold that can be elaborated into more complex structures found in medicinal chemistry, agrochemicals, and materials science. For example, a patent describes the synthesis of 4-bromo-3,5-dichlorophenol (B174001) from 1-bromo-2,6-dichlorobenzene via a borylation/oxidation sequence, highlighting the utility of such halogenated phenol structures. This highlights the value of the core structure that can be derived from this compound.

Table 4: Hypothetical Strategic Synthesis Route
StepReaction TypeReagents (Example)Intermediate/Product
1Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃1,5-Dichloro-3-methoxy-2-phenylbenzene
2DemethylationBBr₃ in CH₂Cl₂3,5-Dichloro-2-phenylphenol
3Etherification (Williamson)NaH, then CH₃I1,5-Dichloro-2-methoxy-3-phenylbenzene

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Advanced Synthesis

The inherent structure of this compound, featuring three distinct halogen substituents (one bromine and two chlorine atoms) at different positions on the benzene (B151609) ring, alongside a methoxy group, presents a platform for potential regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions could theoretically allow for stepwise, modular approaches to complex aromatic structures. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, which could enable selective displacement of the bromine atom.

Similarly, the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds via halogen displacement is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination and related copper-catalyzed C-S coupling reactions are powerful tools for this purpose. The application of these methods to this compound would be expected to proceed with initial substitution at the more labile C-Br position.

However, without specific documented research, any discussion of reaction pathways, optimal catalytic systems, and the efficiency of such transformations involving this compound remains speculative. The creation of detailed data tables illustrating research findings is not feasible due to the absence of published experimental data.

Further investigation and dedicated research are required to fully elucidate the synthetic potential of this compound and to establish its role as a building block in the modular synthesis of highly substituted aromatic compounds and in the formation of carbon-heteroatom bonds.

Future Research Directions and Unexplored Chemical Space

Development of Novel Regioselective Synthesis Pathways for Polyhalogenated Aromatics

The primary challenge in the synthesis of complex polyhalogenated aromatics is achieving precise control over the position of each substituent (regioselectivity). Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, which are difficult to separate. Future research will focus on developing highly regioselective synthetic pathways.

One promising area is the use of directing group strategies, which can overcome the inherent directing effects of existing substituents. nih.gov For instance, employing a removable directing group could allow for functionalization at a specific C-H position that would otherwise be unreactive. Another innovative approach is the transition-metal-free decarboxylative bromination of aromatic carboxylic acids, which allows for the installation of a bromine atom at the site of a former carboxyl group, providing a regiochemical outcome not achievable through direct bromination. rsc.org

Furthermore, uncatalyzed cycloaddition and annulation reactions, such as those between nitrosoarenes and alkynones, are being investigated to produce highly substituted indole (B1671886) derivatives with excellent regioselectivity. mdpi.com Adapting such strategies to benzene (B151609) rings could provide novel, atom-economical routes to complex polyhalogenated systems. These methods offer a synthetic shortcut by forming multiple C-C and C-N bonds in a single step, leading to valuable and versatile compounds. mdpi.com

Table 1: Comparison of Synthetic Strategies for Regiocontrol

MethodPrinciplePotential Advantage for Polyhalogenated Aromatics
Directing Group-Assisted C-H Functionalization A removable group guides a catalyst to a specific C-H bond.Enables functionalization at sterically hindered or electronically disfavored positions.
Decarboxylative Halogenation A carboxylic acid is replaced by a halogen.Provides "anti-electronic" regioselectivity, placing halogens at positions not dictated by standard substitution rules.
Annulation/Cycloaddition Reactions Two or more molecules combine to form a new ring system.Builds complex, highly substituted cores in a single, regiocontrolled step.

Exploration of New Catalytic Systems for Functionalization

The presence of multiple halogen atoms on the benzene ring of 2-bromo-1,5-dichloro-3-methoxybenzene allows for a variety of cross-coupling reactions. However, differentiating between the C-Br and C-Cl bonds for selective functionalization remains a significant challenge. Future research will heavily rely on the discovery of new catalytic systems with enhanced selectivity.

Single-Atom Catalysis (SACs) represents a major frontier. researchgate.net SACs, where individual metal atoms are dispersed on a support, offer maximum atom efficiency and unique electronic properties that can lead to unprecedented catalytic activity and selectivity. researchgate.net For a molecule like this compound, a carefully designed single-atom catalyst could potentially differentiate between the C-Br and C-Cl bonds, allowing for sequential, selective cross-coupling reactions.

Metalloradical Catalysis is another emerging area. For example, cobalt(II)-based systems can activate diazo compounds to form radical species that participate in C-H alkylation. youtube.com This opens up the possibility of functionalizing the C-H bonds on the ring, which are typically less reactive in cross-coupling chemistry, providing access to a new range of derivatives.

Furthermore, developing catalyst systems that can perform multiple, distinct C-H functionalization reactions sequentially on the same molecule is a key goal. nih.gov For example, a system using a rhodium(I) catalyst for an initial hydroacylation, followed by a rhodium(III)-catalyzed C-H activation, demonstrates how complex substitution patterns can be built with absolute regiocontrol. nih.gov

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Understanding and optimizing the complex reactions involving polyhalogenated aromatics requires precise monitoring of reactants, intermediates, and products in real-time. Advanced in-situ spectroscopic techniques are critical for this purpose, as they provide a direct window into the reaction as it happens, eliminating the need for disruptive sampling. mdpi.comhzdr.de

Operando spectroscopy, which combines real-time spectroscopic measurement with simultaneous monitoring of catalytic activity, is particularly powerful. wikipedia.org Techniques like Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic resonance (NMR) spectroscopy are increasingly being integrated directly into reaction vessels. hzdr.delehigh.edunih.gov

For instance, a fiber-optic FTIR-ATR (Attenuated Total Reflection) probe can be inserted into a reactor to track the concentration profiles of species in real-time. mdpi.com This has been successfully used to monitor the formation and subsequent reaction of sensitive intermediates like diazonium salts. mdpi.com For polyhalogenated aromatics, this could be used to study the kinetics of selective cross-coupling reactions, identifying the precise conditions needed to favor C-Br over C-Cl bond activation. Similarly, in-situ Raman spectroscopy is highly effective for monitoring catalytic processes, including Suzuki coupling reactions, providing molecular-level information about catalyst structure and reactive intermediates under actual reaction conditions. rsc.orglehigh.edu Online NMR has also been demonstrated for the real-time monitoring and control of Grignard reactions, which are notoriously difficult to control but essential for forming C-C bonds. nih.gov

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedApplication to Polyhalogenated Aromatics
FTIR-ATR Real-time concentration of functional groups. mt.comMonitoring the consumption of starting material and formation of products in cross-coupling or substitution reactions.
Raman Spectroscopy Molecular fingerprinting, catalyst structure, bond vibrations. lehigh.eduElucidating catalyst active sites and reaction mechanisms; monitoring dehalogenation and C-C bond formation. rsc.orgacs.org
Online NMR Detailed structural information and quantification of species. nih.govTracking isomeric purity and identifying transient intermediates during sequential functionalization.

Integration of Machine Learning and AI in Predictive Chemistry for Halogenated Aromatics

Predicting the outcome of chemical reactions, especially regarding regioselectivity on complex molecules, is a resource-intensive challenge. hzdr.de Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as transformative tools to address this. By training algorithms on vast datasets of known reactions, ML models can predict the most likely site of reaction on a new molecule with remarkable accuracy.

For electrophilic aromatic substitutions, such as halogenation, ML models have been developed that can predict the reactive site with up to 93% accuracy. wikipedia.orglehigh.edumt.com These models typically take the chemical structure (as a SMILES string) as input and use calculated quantum mechanical descriptors to identify the most probable reaction site(s). wikipedia.orgmt.com This approach circumvents the need for extensive, redundant experimentation, accelerating the discovery of optimal reaction conditions and leading to a more economical and greener research paradigm. hzdr.de

In the context of this compound, an AI tool could predict the outcome of a further nitration or sulfonation reaction, indicating which of the two available C-H positions is more likely to react under specific conditions. Furthermore, ML is being applied to understand and predict non-covalent interactions like halogen bonding, which plays a crucial role in the properties and reactivity of polyhalogenated compounds. hzdr.de By identifying key molecular features that influence these interactions, AI can guide the design of new functional materials and catalysts. hzdr.de

Table 3: Applications of AI/ML in Halogenated Aromatic Chemistry

AI/ML ApplicationDescriptionImpact on Research
Regioselectivity Prediction Predicts the most likely position of a chemical reaction on an aromatic ring. mt.comReduces the number of experiments needed; accelerates synthesis planning.
Reaction Outcome Prediction Uses featurized starting materials to predict the structure of the final product. hzdr.deAccelerates discovery of novel compounds and reaction pathways.
Halogen Bond Characterization Analyzes large datasets to identify patterns and predict the strength of halogen bonds. hzdr.deGuides the design of supramolecular structures and materials with desired properties.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-1,5-dichloro-3-methoxybenzene, and how can purity be validated?

Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation of a benzene precursor. For example:

  • Step 1 : Bromination of 1,5-dichloro-3-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation using HPLC (≥98% purity) and ¹H/¹³C NMR (characteristic peaks: δ 3.8 ppm for methoxy, δ 6.8–7.2 ppm for aromatic protons) .

Q. How does the steric and electronic profile of substituents influence reactivity in cross-coupling reactions?

Methodological Answer : The bromo and chloro groups act as directing and leaving groups. For Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/Na₂CO₃ (80°C, 12 hrs).
  • Regioselectivity : The methoxy group at position 3 deactivates the ring, favoring substitution at position 2 (bromo) over position 5 (chloro) due to lower steric hindrance .
  • Validate reaction pathways using DFT calculations (e.g., Gaussian 16) to map transition-state energies .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for halogenated analogs be resolved?

Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., vs. 1-bromo-2,5-dichloro-4-methoxybenzene ) may arise from:

  • Polymorphism : Screen crystallization conditions (solvent, temperature) and use SC-XRD (SHELX suite ).
  • Twinned crystals : Apply the TwinRotMat algorithm in OLEX2 to refine data .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for halogenated methoxybenzenes .

Q. What strategies mitigate competing side reactions in nucleophilic aromatic substitution (SNAr) involving this compound?

Methodological Answer :

  • Solvent Optimization : Use DMF or DMSO to stabilize transition states; avoid protic solvents to prevent hydrolysis .
  • Temperature Control : Maintain 60–80°C to favor SNAr over elimination (e.g., with KOtBu as base).
  • Additive Screening : Add KI (10 mol%) to enhance leaving-group displacement via halogen exchange .

Q. How can computational modeling predict toxicity or environmental persistence?

Methodological Answer :

  • QSAR Models : Use EPA EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ = 120 days in soil) .
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (AutoDock Vina) to assess metabolic pathways .
  • Experimental Validation : Compare predictions with Ames test (mutagenicity) and Daphnia magna acute toxicity assays .

Q. What mechanistic insights explain unexpected regioselectivity in photochemical reactions?

Methodological Answer :

  • UV-Vis Spectroscopy : Identify charge-transfer complexes (λmax ~270 nm in acetonitrile) .
  • Transient Absorption Spectroscopy : Track triplet-state intermediates (lifetime ~50 ns) that drive radical coupling at position 1 .
  • Theoretical Support : Calculate frontier molecular orbitals (FMOs) using Gaussian to predict reactivity sites .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Resolution Strategy :

  • Solubility Testing : Use shake-flask method (25°C) with HPLC quantification.
  • Contradiction Source : Reported discrepancies (e.g., higher solubility in DCM vs. toluene ) may stem from trace impurities or polymorphic forms.
  • Mitigation : Pre-purify solvents (e.g., molecular sieves) and validate via DSC to rule out polymorphism .

Q. What experimental and computational methods validate synthetic byproduct structures?

Methodological Answer :

  • LC-MS/MS : Identify byproducts (e.g., dehalogenated species) via fragmentation patterns .
  • NMR Diffusometry : Differentiate isomers using DOSY experiments (e.g., diffusion coefficients for bromo vs. chloro substituents) .
  • Machine Learning : Train models on Reaxys data to predict byproduct likelihood based on reaction conditions .

Applications in Academic Research

Q. How is this compound used in fragment-based drug discovery (FBDD)?

Methodological Answer :

  • Library Synthesis : Incorporate as a halogen-rich fragment in kinase inhibitor scaffolds (e.g., via Sonogashira coupling ).
  • Biophysical Screening : Use SPR (Biacore) to measure binding affinity (KD ~10 μM for HSP90) .

Q. What role does it play in materials science (e.g., OLEDs or MOFs)?

Methodological Answer :

  • OLEDs : Serve as an electron-transport layer precursor; optimize via AFM to assess film morphology .
  • MOFs : Coordinate with Zn²⁺ nodes (solvothermal synthesis) to create porous frameworks for gas storage (BET surface area ~1500 m²/g) .

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